2-iodo-1H-pyrrolo[3,2-b]pyridine 2-iodo-1H-pyrrolo[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1227268-72-5
VCID: VC0059086
InChI: InChI=1S/C7H5IN2/c8-7-4-6-5(10-7)2-1-3-9-6/h1-4,10H
SMILES: C1=CC2=C(C=C(N2)I)N=C1
Molecular Formula: C7H5IN2
Molecular Weight: 244.035

2-iodo-1H-pyrrolo[3,2-b]pyridine

CAS No.: 1227268-72-5

Cat. No.: VC0059086

Molecular Formula: C7H5IN2

Molecular Weight: 244.035

* For research use only. Not for human or veterinary use.

2-iodo-1H-pyrrolo[3,2-b]pyridine - 1227268-72-5

Specification

CAS No. 1227268-72-5
Molecular Formula C7H5IN2
Molecular Weight 244.035
IUPAC Name 2-iodo-1H-pyrrolo[3,2-b]pyridine
Standard InChI InChI=1S/C7H5IN2/c8-7-4-6-5(10-7)2-1-3-9-6/h1-4,10H
Standard InChI Key JUJAFTULYLZIPX-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C(N2)I)N=C1

Introduction

Chemical Properties and Structure

Structural Characteristics

2-Iodo-1H-pyrrolo[3,2-b]pyridine features a bicyclic structure with fused pyrrole and pyridine rings. The pyrrole portion contains the iodine substituent at the 2-position, while the nitrogen atom in the pyrrole ring serves as a potential hydrogen bond donor in its unsubstituted form. The molecule maintains planarity due to its aromatic character, which contributes to its stability and specific interaction patterns with biological targets.

Physical and Chemical Properties

The compound exists as a solid at room temperature with physicochemical properties that influence its handling, storage, and application in research settings. Table 1 summarizes the key physical and chemical properties of 2-iodo-1H-pyrrolo[3,2-b]pyridine.

Table 1: Physical and Chemical Properties of 2-iodo-1H-pyrrolo[3,2-b]pyridine

PropertyValue
CAS Number1227268-72-5
Molecular FormulaC₇H₅IN₂
Molecular Weight244.035 g/mol
Physical StateSolid
SolubilitySoluble in organic solvents (e.g., DMF, DMSO)
ReactivityReactive at the iodine position for cross-coupling reactions

The presence of the iodine atom significantly influences the compound's reactivity profile, making it particularly suitable for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the functionalization of the molecule at the 2-position, allowing for the synthesis of diverse derivatives with potential biological activities.

Synthesis Methods

Synthetic Routes

The synthesis of 2-iodo-1H-pyrrolo[3,2-b]pyridine typically involves the iodination of a precursor compound. This process requires carefully controlled reaction conditions to ensure regioselectivity and optimal yields. The synthetic pathway generally begins with an appropriate pyrrolopyridine precursor that undergoes electrophilic iodination at the more reactive 2-position of the pyrrole ring.

Reaction Conditions and Optimization

The successful synthesis of 2-iodo-1H-pyrrolo[3,2-b]pyridine depends on several key factors, including solvent selection, temperature control, and the choice of iodinating agent. Dimethylformamide (DMF) is commonly employed as a solvent due to its ability to dissolve both the starting material and reagents while facilitating the desired transformation.

Temperature control is crucial during the reaction to minimize side product formation and ensure high regioselectivity. Typically, the reaction is conducted at moderate temperatures to balance reactivity and selectivity. The selection of an appropriate iodinating agent, such as N-iodosuccinimide (NIS) or molecular iodine in combination with an oxidizing agent, further influences the reaction outcome.

Research suggests that optimal conditions might include:

  • Solvent: DMF

  • Temperature: 50-80°C

  • Iodinating agent: N-iodosuccinimide or I₂/oxidant combination

  • Reaction time: 4-24 hours depending on reaction scale and conditions

Biological and Pharmacological Activities

Theoretical Pharmacological Applications

Based on structural similarities with other biologically active pyrrolopyridines, 2-iodo-1H-pyrrolo[3,2-b]pyridine derivatives could potentially exhibit activities relevant to several therapeutic areas:

  • Anticancer agents: Similar compounds have demonstrated cytotoxicity against various cancer cell lines. For instance, related pyrrolopyridine derivatives have shown inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

  • Central nervous system (CNS) modulators: The pyrrolopyridine scaffold appears in compounds that interact with CNS targets, suggesting potential applications in neurological or psychiatric disorders.

  • Anti-inflammatory agents: Some heterocyclic compounds with similar structures have shown the ability to modulate inflammatory pathways.

Applications in Drug Discovery

Role as a Building Block

2-Iodo-1H-pyrrolo[3,2-b]pyridine serves as a valuable building block in medicinal chemistry due to its amenability to further functionalization. The presence of the iodine atom at the 2-position enhances its reactivity in cross-coupling reactions, making it an excellent starting point for creating diverse compound libraries.

Comparison with Related Compounds

Structural Comparisons

To better understand the distinctive features of 2-iodo-1H-pyrrolo[3,2-b]pyridine, it is valuable to compare its structure with related iodinated heterocycles. Table 2 presents a comparative analysis of structural features across similar compounds.

Table 2: Structural Comparison of 2-iodo-1H-pyrrolo[3,2-b]pyridine with Related Compounds

CompoundMolecular FormulaMolecular WeightRing SystemIodine PositionCAS Number
2-iodo-1H-pyrrolo[3,2-b]pyridineC₇H₅IN₂244.035Pyrrolopyridine2-position1227268-72-5
5-Iodo-1H-pyrrolo[2,3-b]pyridineC₇H₅IN₂244.035Pyrrolopyridine5-position898746-50-4
7-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridineC₇H₄ClIN₂278.48Pyrrolopyridine2-position (with 7-chloro)1260383-50-3
1-(Benzenesulfonyl)-2-iodo-1H-pyrrolo[2,3-b]pyridineC₁₃H₉IN₂O₂S384.19Pyrrolopyridine with sulfonyl group2-position282734-63-8

This structural diversity illustrates how subtle changes in the position of the iodine atom or the addition of other substituents can create compounds with potentially different chemical reactivity and biological activity profiles .

Reactivity and Application Differences

The reactivity patterns of these related compounds differ based on their structural features:

  • 2-iodo-1H-pyrrolo[3,2-b]pyridine: The iodine at the 2-position makes it particularly reactive in cross-coupling reactions, facilitating C-C bond formation at this position.

  • 5-Iodo-1H-pyrrolo[2,3-b]pyridine: The iodine at the 5-position alters the electronic distribution and results in different reactivity patterns. This compound has been studied for applications in medicinal chemistry, particularly as kinase inhibitors.

  • 7-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine: The addition of the chlorine substituent introduces further electronic effects and potential sites for additional functionalization, potentially expanding its utility in drug discovery .

  • 1-(Benzenesulfonyl)-2-iodo-1H-pyrrolo[2,3-b]pyridine: The benzenesulfonyl group at the nitrogen position changes the electron distribution and solubility properties, while also protecting the NH group during certain reactions .

These differences in reactivity and properties translate to varied applications in synthetic chemistry and drug discovery, with each compound offering unique advantages for specific research objectives.

Current Research and Future Perspectives

Recent Studies

Recent research involving 2-iodo-1H-pyrrolo[3,2-b]pyridine and related compounds has focused on expanding their synthetic utility and exploring their potential biological activities. One notable approach involves the combination of multicomponent reactions with iodine-promoted electrophilic cyclization, as exemplified by the synthesis of 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines using the Groebke-Blackburn-Bienaymé reaction .

This method demonstrates the versatility of iodinated pyrrolopyridines in creating complex heterocyclic structures with potential biological activities. The successful implementation of subsequent palladium-catalyzed reactions further highlights the synthetic utility of these iodinated intermediates .

Future Research Directions

The future research landscape for 2-iodo-1H-pyrrolo[3,2-b]pyridine appears promising, with several potential directions:

  • Expanded medicinal chemistry applications: Further exploration of structure-activity relationships of derivatives could lead to the identification of compounds with enhanced potency and selectivity against specific biological targets.

  • Development of novel synthetic methodologies: Research into more efficient and selective methods for synthesizing and functionalizing 2-iodo-1H-pyrrolo[3,2-b]pyridine could expand its utility in organic synthesis.

  • Investigation of biological targets: Systematic screening of derivatives against various biological targets could reveal unexpected activities and applications in drug discovery.

  • Incorporation into larger molecular systems: The use of 2-iodo-1H-pyrrolo[3,2-b]pyridine as a building block for creating more complex molecular architectures, such as macrocycles or peptide mimetics, represents another promising research direction.

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